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Compound of Interest

5-Amino-2-
Compound Name: ) ) )
morpholinobenzenecarboxylic acid

Cat. No.: B1269895

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information and
predicted characterization data for 5-Amino-2-morpholinobenzenecarboxylic acid. As of the
latest search, detailed experimental data for this specific compound is not publicly available.
Therefore, the spectroscopic and physical data presented are predictions based on its
chemical structure and data from analogous compounds. The experimental protocols provided
are generalized methods applicable to the synthesis and analysis of similar molecules.

Introduction

5-Amino-2-morpholinobenzenecarboxylic acid is a substituted aminobenzoic acid with a
morpholine moiety. Its chemical structure makes it a valuable building block in medicinal
chemistry. It is recognized as a key intermediate in the synthesis of various pharmaceutical
compounds, notably kinase inhibitors and anti-inflammatory agents.[1] The presence of amino,
carboxylic acid, and morpholine functional groups provides multiple points for chemical
modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties
of derivative compounds.

Chemical and Physical Properties

While specific experimental data for the melting point and solubility of 5-Amino-2-
morpholinobenzenecarboxylic acid are not available, general properties have been compiled
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from various sources.

Property Value Reference
Molecular Formula C11H14N203 [1]
Molecular Weight 222.24 g/mol [1]
CAS Number 65989-45-9 2]
MDL Number MFCDO01935677 [1]
SMILES C1COCCN1C2=C(C=C(C=C2) -

N)C(=0)O

Predicted Appearance

White to off-white or brown

solid

Storage Conditions

2-8°C

[1]

Predicted Solubility

Soluble in DMSO and

Methanol

Predicted Melting Point

>200 °C (with decomposition)

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for 5-Amino-2-

morpholinobenzenecarboxylic acid based on its structure.

Table 1: Predicted 'H NMR Spectral Data (in DMSO-ds)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid proton
~11-13 Singlet (broad) 1H
(-COOH)
~7.1-7.3 Multiplet 1H Aromatic proton (CH)
~6.8-7.0 Multiplet 1H Aromatic proton (CH)
~6.6-6.8 Multiplet 1H Aromatic proton (CH)
~5.0-5.5 Singlet (broad) 2H Amino protons (-NHz2)
) Morpholine protons (-
~3.6-3.8 Multiplet 4H
O-CHz2-)
] Morpholine protons (-
~2.8-3.0 Multiplet 4H

N-CHz-)

Table 2: Predicted 3C NMR Spectral Data (in DMSO-ds)

Chemical Shift (6, ppm)

Assighment

~168-172 Carboxylic acid carbon (-COOH)
~145-150 Aromatic carbon attached to Nitrogen
~135-140 Aromatic carbon attached to Morpholine
~120-125 Aromatic carbon

~115-120 Aromatic carbon

~110-115 Aromatic carbon

~105-110 Aromatic carbon

~66-68 Morpholine carbons (-O-CHz)

~48-52 Morpholine carbons (-N-CH2)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?)

Functional Group Assignment

3400-3200 N-H stretching (Amino group)
3300-2500 O-H stretching (Carboxylic acid)
~1700 C=0 stretching (Carboxylic acid)
1620-1580 N-H bending (Amino group)
1600-1450 C=C stretching (Aromatic ring)
~1300 C-N stretching (Aromatic amine)
~1115 C-O-C stretching (Morpholine ether)

Table 4: Predicted Mass Spectrometry Data

m/z Value Assignment

222.10 [M]* (Molecular lon)
205.09 [M-OHJ*

177.09 [M-COOH]*

136.07 [M - Morpholine - COJ*

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of a

compound such as 5-Amino-2-morpholinobenzenecarboxylic acid.

A potential synthetic route to 5-Amino-2-morpholinobenzenecarboxylic acid involves the

nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative followed by

reduction of a nitro group.
Materials:

e 2-Chloro-5-nitrobenzoic acid
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e Morpholine

e Potassium carbonate (K2CO3)
o Dimethylformamide (DMF)

e lron (Fe) powder

e Ammonium chloride (NH4Cl)

e Ethanol

o Water

o Ethyl acetate

e Hydrochloric acid (HCI)

e Sodium bicarbonate (NaHCO3)
Procedure:

Step 1: Synthesis of 2-morpholino-5-nitrobenzoic acid

To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in DMF, add potassium carbonate
(2.5 equivalents) and morpholine (1.2 equivalents).

» Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and pour it into ice-water.
 Acidify the mixture with 1M HCI to a pH of 2-3 to precipitate the product.

« Filter the solid, wash with water, and dry under vacuum to obtain 2-morpholino-5-
nitrobenzoic acid.

Step 2: Reduction of the Nitro Group
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e Suspend 2-morpholino-5-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water.
e Add iron powder (5 equivalents) and ammonium chloride (0.5 equivalents).

o Heat the mixture to reflux (around 80 °C) and stir for 4-8 hours, monitoring by TLC.

o After completion, filter the hot reaction mixture through celite to remove the iron salts.

o Concentrate the filtrate under reduced pressure to remove ethanol.

e Neutralize the aqueous solution with saturated sodium bicarbonate.

o Extract the product with ethyl acetate.

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield 5-Amino-2-morpholinobenzenecarboxylic acid.

» Further purification can be achieved by recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Objective: To determine the proton and carbon framework of the molecule.

o Methodology:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

o Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum. Typical parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

o 13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum using a proton-
decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger
number of scans will be required compared to *H NMR.
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Infrared (IR) Spectroscopy
o Objective: To identify the functional groups present in the molecule.
o Methodology:

o Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry
potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a
thin, transparent pellet.

o Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1.
Mass Spectrometry (MS)
o Objective: To determine the molecular weight and fragmentation pattern of the molecule.
o Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

o Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI).

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-
resolution mass spectrometry (HRMS) can be used for accurate mass determination and
elemental composition analysis.

Potential Biological Activity and Signaling Pathways

Given its use as a scaffold for kinase inhibitors, derivatives of 5-Amino-2-
morpholinobenzenecarboxylic acid could potentially target various protein kinases involved
in cell signaling pathways that are often dysregulated in diseases like cancer. A generalized
kinase signaling pathway that could be targeted is depicted below.
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Conceptual Kinase Signaling Pathway

)

Cell Membrane

_

)

ctivates

T
I
I
I
I
I
I
I
I
I
I
Inhibits

]
|
|
|
|
|
|
|
|
|
|
L

(

Inhibits Phosphorylates
I

1
Cytoq)lasm

Upstream Kinase
(e.g., PI3K, RAF)

Phosphorylates

_ | Downstream Kinase
(e.g., Akt, MEK)

ctivates

Nucleus

)

%egulates

(Proliferation, Survival)

Gene Expression

Click to download full resolution via product page

Caption: Conceptual diagram of a kinase signaling cascade and potential points of inhibition.

Experimental and Logical Workflows
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The following diagrams illustrate the general workflows for the synthesis and characterization of
5-Amino-2-morpholinobenzenecarboxylic acid.

General Synthesis and Purification Workflow

Step 1: Nucleophilic
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Caption: A generalized workflow for the synthesis and purification of the target compound.
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Structural Characterization Workflow
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Caption: A typical workflow for the structural characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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